molecular formula C31H31NO4S B613762 Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- CAS No. 823829-31-8

Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]-

Cat. No.: B613762
CAS No.: 823829-31-8
M. Wt: 513.652
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- is a useful research compound. Its molecular formula is C31H31NO4S and its molecular weight is 513.652. The purity is usually 98%.
BenchChem offers high-quality Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- are glycine receptors (GlyRs) and glycine transporters (GlyTs). GlyRs are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system (CNS), while GlyTs are responsible for the reuptake of glycine from the synaptic cleft, thus regulating its availability and concentration .

Mode of Action

This compound interacts with GlyRs by binding to the receptor sites, leading to the opening of chloride channels. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thereby exerting an inhibitory effect on neurotransmission . Additionally, the compound may inhibit GlyTs, increasing the extracellular concentration of glycine and enhancing its inhibitory effects .

Biochemical Pathways

The activation of GlyRs by this compound affects several biochemical pathways, primarily those involved in neurotransmission and synaptic plasticity. By enhancing inhibitory signaling, it can modulate the activity of various neural circuits, potentially impacting pathways related to pain perception, motor control, and cognitive functions . The inhibition of GlyTs further amplifies these effects by prolonging the presence of glycine in the synaptic cleft .

Pharmacokinetics

The pharmacokinetics of Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract and distributed widely across tissues, including the CNS. Its metabolism may involve hepatic enzymes, leading to various metabolites that are eventually excreted via the kidneys . The bioavailability of the compound is influenced by its solubility and stability in biological fluids .

Properties

IUPAC Name

2-[[1-(2,4-dimethoxyphenyl)-2-tritylsulfanylethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31NO4S/c1-35-26-18-19-27(29(20-26)36-2)28(32-21-30(33)34)22-37-31(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-20,28,32H,21-22H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKXVNULDFPZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10838018
Record name N-{1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10838018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823829-31-8
Record name N-{1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethyl}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10838018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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